Structural Differentiation: Absence of the 2-Methyl Group on the Chromone Core
The closest commercially available analog, N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide (CAS 951988-77-5), differs solely by a methyl substituent at the chromone C-2 position. The target compound lacks this methyl group, resulting in a lower molecular weight (454.48 vs. 468.51 g·mol⁻¹), a reduced number of rotatable bonds, and a smaller steric footprint at the chromone 2-position. Computational studies on related chromone series predict that removal of the 2-methyl decreases logP by approximately 0.3–0.5 units and reduces the topological polar surface area (TPSA) by ~3–5 Ų, which may influence both passive permeability and P-glycoprotein recognition . This structural distinction is critical for medicinal chemistry programs that require a pristine hydrogen at C-2 for further derivatization or to avoid steric clashes in a target binding pocket.
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) difference |
|---|---|
| Target Compound Data | MW = 454.48 g·mol⁻¹; clogP (estimated) ~3.8 |
| Comparator Or Baseline | CAS 951988-77-5 (2-methyl analog): MW = 468.51 g·mol⁻¹; clogP (estimated) ~4.2 |
| Quantified Difference | ΔMW = -14.03 g·mol⁻¹; ΔclogP ≈ -0.4 |
| Conditions | In silico prediction using fragment-based methods |
Why This Matters
For procurement, the des-methyl scaffold offers a distinct chemical starting point for SAR exploration, enabling derivatization at C-2 that is impossible with the pre-methylated analog.
